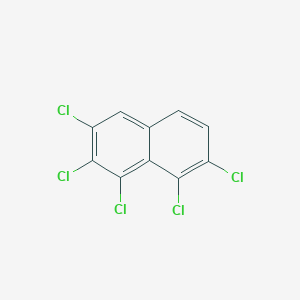

1,2,3,7,8-Pentachloronaphthalene

描述

1,2,3,7,8-Pentachloronaphthalene is a polychlorinated naphthalene with the molecular formula C₁₀H₃Cl₅. It is a persistent organic pollutant known for its stability and resistance to degradation.

准备方法

Synthetic Routes and Reaction Conditions

1,2,3,7,8-Pentachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a controlled environment to ensure the desired degree of chlorination. The product is then purified through distillation or recrystallization to obtain the pure compound .

化学反应分析

Types of Reactions

1,2,3,7,8-Pentachloronaphthalene undergoes several types of chemical reactions, including:

Reduction: Reduction reactions typically involve the removal of chlorine atoms, leading to the formation of less chlorinated naphthalenes.

Substitution: In substitution reactions, chlorine atoms are replaced by other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as zinc dust and hydrochloric acid are often used.

Substitution: Substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under basic conditions.

Major Products Formed

Oxidation: Chlorinated quinones and other oxygenated derivatives.

Reduction: Less chlorinated naphthalenes.

Substitution: Hydroxylated or aminated naphthalenes.

科学研究应用

Chemical Properties and Structure

1,2,3,7,8-Pentachloronaphthalene is characterized by its molecular formula and a molecular weight of approximately 300.4 g/mol. The compound appears as a pale yellow solid with an aromatic odor and is insoluble in water. Its unique chlorine substitution pattern significantly influences its chemical reactivity and biological activity.

Environmental Research

This compound is utilized in environmental studies to assess the persistence and impact of chlorinated compounds. It serves as a reference standard for analyzing environmental pollutants and studying their degradation pathways. Research indicates that PCNs can bioaccumulate in aquatic ecosystems, raising concerns about their ecological effects .

Table 1: Environmental Applications of this compound

| Application | Description |

|---|---|

| Environmental Persistence Studies | Investigating the longevity of PCNs in various ecosystems |

| Reference Standard | Used in analytical chemistry for pollutant measurement |

| Bioaccumulation Studies | Assessing the accumulation of PCNs in aquatic organisms |

Toxicology Studies

The toxicological profile of this compound has been extensively studied due to its potential health hazards. Research has shown that exposure to this compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. Studies have also explored its interactions with biological systems and the mechanisms through which it disrupts normal cellular functions.

Table 2: Toxicological Effects of this compound

| Effect | Description |

|---|---|

| Oxidative Stress | Induction of ROS leading to cellular macromolecule damage |

| Disruption of Cellular Signaling | Interference with pathways involving the aryl hydrocarbon receptor (AhR) |

| Biomagnification | Accumulation in food chains affecting higher trophic levels |

Case Study 1: Biomagnification in Aquatic Ecosystems

A study investigated the biomagnification of 1,2,3,5,7-pentachloronaphthalene in a controlled food chain consisting of benthic worms and juvenile rainbow trout. The results indicated that contaminated worms fed to fish led to significant internal concentrations of PCNs in the trout . This study highlights the ecological risks associated with PCN contamination.

Case Study 2: Toxicity Assessment on Aquatic Organisms

Research published in "Aquatic Toxicology" examined the acute toxicity of various polychlorinated naphthalenes on aquatic organisms. The findings demonstrated that different species exhibited varying degrees of sensitivity to PCNs based on exposure conditions. Such studies are crucial for understanding the environmental impact of these compounds.

作用机制

The mechanism of action of 1,2,3,7,8-Pentachloronaphthalene involves its interaction with cellular components, leading to oxidative stress and disruption of cellular functions. It primarily targets the liver and can induce the production of reactive oxygen species, leading to cellular damage. The compound can also interfere with endocrine functions by mimicking or blocking hormone actions .

相似化合物的比较

Similar Compounds

- 1,2,3,4,5-Pentachloronaphthalene

- 1,2,3,4,6-Pentachloronaphthalene

- 1,2,3,4,7-Pentachloronaphthalene

Uniqueness

1,2,3,7,8-Pentachloronaphthalene is unique due to its specific chlorination pattern, which affects its chemical properties and biological activity. Compared to other pentachloronaphthalenes, it has distinct reactivity and toxicity profiles, making it a compound of interest in environmental and toxicological studies .

生物活性

Overview

1,2,3,7,8-Pentachloronaphthalene (PeCN) is a chlorinated aromatic compound belonging to the family of polychlorinated naphthalenes (PCNs). It is characterized by five chlorine atoms substituted on the naphthalene ring. This compound is notable for its environmental persistence and potential toxicity, particularly in aquatic ecosystems and human health contexts. The biological activity of PeCN has been extensively studied due to its implications in toxicology and environmental science.

- Molecular Formula : C₁₀H₃Cl₅

- Molecular Weight : Approximately 314.4 g/mol

- Appearance : Pale yellow solid with a distinct aromatic odor

The biological activity of PeCN involves several mechanisms:

- Oxidative Stress : PeCN can induce the production of reactive oxygen species (ROS), leading to oxidative damage in cellular macromolecules such as DNA, proteins, and lipids.

- Endocrine Disruption : The compound has been implicated in disrupting endocrine functions by interacting with hormone receptors, notably the aryl hydrocarbon receptor (AhR), which alters gene expression and can lead to toxic effects .

- Biotransformation : PeCN is metabolized by phase I biotransformation enzymes like CYP1A1, which can result in the formation of more reactive metabolites that exacerbate its toxic effects .

Case Study: Biomagnification in Aquatic Systems

A significant study investigated the biomagnification of 1,2,3,5-pentachloronaphthalene (PeCN52) in an experimental food chain involving benthic worms and juvenile rainbow trout. Key findings include:

- Biomagnification Factors : The study reported biomagnification factors between 0.5 and 0.7 kg lipid(fish)/kg lipid(worm), indicating a moderate level of accumulation in fish .

- Toxicological Effects : Despite high internal concentrations (up to 175 mg/kg fish lipid), no significant effects on survival or growth were observed. However, there was a notable upregulation of CYP1A1 expression in liver tissues, suggesting metabolic activation without immediate lethality .

Human Health Implications

Research has shown that exposure to PeCN can lead to various health issues:

- Dermatological Effects : Topical applications of chlorinated naphthalenes have resulted in significant skin reactions such as acneiform eruptions in human volunteers .

- Hepatotoxicity : Inhalation studies indicated that chronic exposure could lead to liver damage characterized by cell swelling and necrosis after prolonged exposure durations .

Comparative Toxicology

To understand the unique biological activity of PeCN compared to other chlorinated compounds, a comparative analysis is essential:

| Compound Name | Molecular Formula | Toxicity Level | Environmental Persistence |

|---|---|---|---|

| This compound | C₁₀H₃Cl₅ | Moderate | High |

| 1,2,4-Pentachloronaphthalene | C₁₀H₄Cl₅ | Low | Moderate |

| Hexachloronaphthalene | C₁₀Cl₆ | High | Very High |

The distinct substitution pattern of PeCN contributes to its specific reactivity and biological interactions compared to other related compounds. Its unique properties influence both its environmental behavior and biological effects.

Environmental Persistence and Degradation

PeCN is known for its stability and persistence in the environment. It resists degradation through typical biotic and abiotic processes, leading to accumulation in sediments and biota. This persistence raises concerns about long-term ecological impacts and potential bioaccumulation in food webs.

属性

IUPAC Name |

1,2,3,7,8-pentachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl5/c11-5-2-1-4-3-6(12)9(14)10(15)7(4)8(5)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRRJXVSQTZQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C(C(=C(C=C21)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164494 | |

| Record name | 1,2,3,7,8-Pentachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150205-21-3 | |

| Record name | Naphthalene, 1,2,3,7,8-pentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150205213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,7,8-Pentachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。